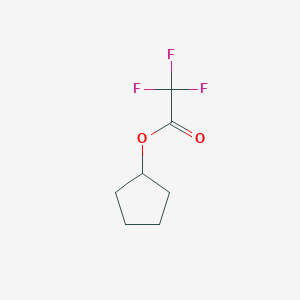

Trifluoroacetato de ciclopentilo

Descripción general

Descripción

Cyclopentyl trifluoroacetate is a chemical compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 . It is used in various scientific research and industries.

Synthesis Analysis

Cyclopentyl trifluoroacetate could be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The transesterification reaction of cyclopentyl acetate and methanol is exothermic reaction at the temperature range from 273.15 to 373.15 K .Molecular Structure Analysis

The InChI code for Cyclopentyl trifluoroacetate is1S/C7H9F3O2/c8-7(9,10)6(11)12-5-3-1-2-4-5/h5H,1-4H2 . Chemical Reactions Analysis

Cyclopentyl trifluoroacetate can undergo various chemical reactions. For instance, it can participate in the construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis

Cyclopentyl trifluoroacetate has a molecular weight of 182.14 . It is a colorless liquid.Aplicaciones Científicas De Investigación

Síntesis orgánica

El trifluoroacetato de ciclopentilo se utiliza ampliamente en la síntesis orgánica. Desempeña un papel crucial en la construcción de compuestos trifluorometilados . El grupo trifluoroacetilo es una de las amidas más útiles debido a la facilidad de su eliminación en condiciones ligeramente básicas .

Protección o activación de grupos funcionales

La trifluoroacetilación se ha convertido en un método importante y común para la protección o activación de grupos funcionales en química orgánica y bioorgánica . Por ejemplo, el grupo trifluoroacetamida es una de las amidas más útiles debido a la facilidad de su eliminación en condiciones ligeramente básicas .

Síntesis de heterociclos trifluorometilados

El this compound se utiliza en la síntesis de heterociclos trifluorometilados, como benzotiadiazinas, pirazoles, benzodiazepinas, tieno-tiazinas, isoxazoles y pirimidinas .

Construcción de compuestos trifluorometilados

El this compound se utiliza en la construcción de compuestos trifluorometilados . Esto es particularmente útil en el desarrollo de nuevas entidades químicas con aplicaciones potenciales en diversos campos.

Direcciones Futuras

Trifluoroacetates, including Cyclopentyl trifluoroacetate, are key components in pharmaceuticals and agrochemicals . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

Mecanismo De Acción

Target of Action

Cyclopentyl trifluoroacetate is a chemical compound used in various synthetic protocols and medicinal aspects . The specific target site of this compound remains unidentified

Mode of Action

It is known to participate in sequential carbon-fluorine (C–F) bond functionalizations of trifluoroacetamides and trifluoroacetates . The reaction begins with the activation of a carbonyl oxygen atom by a 4-dimethylaminopyridine-boryl radical, followed by a spin-center shift to trigger the C–F bond scission . This process enables the sequential generation of difluoro- and monofluoroalkyl radicals .

Biochemical Pathways

Cyclopentyl trifluoroacetate is involved in the synthesis of a variety of heterocyclic compounds of medicinal interest . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds . .

Result of Action

It is known to participate in the synthesis of a variety of heterocyclic compounds of medicinal interest . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyclopentyl trifluoroacetate. For instance, TFA, a related compound, has been detected in various environmental settings, including rain, fog, and water bodies . .

Análisis Bioquímico

Biochemical Properties

Cyclopentyl trifluoroacetate plays a significant role in biochemical reactions, particularly as an antiviral agent. It acts as a competitive antagonist of the beta-2 receptor, which is found in the liver and other tissues . This compound has been shown to inhibit virus-induced hepatitis in rats and the replication of several different viruses, including polio, herpes simplex, and influenza A . Cyclopentyl trifluoroacetate interacts with enzymes involved in viral glycoprotein synthesis by binding to the enzyme required for glycoprotein synthesis on the surface of cells . This interaction inhibits the synthesis of viral glycoproteins, thereby preventing the replication of viruses.

Cellular Effects

Cyclopentyl trifluoroacetate has various effects on different types of cells and cellular processes. It influences cell function by inhibiting viral replication, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism . For example, the inhibition of viral glycoprotein synthesis by cyclopentyl trifluoroacetate can disrupt the normal functioning of infected cells, leading to altered gene expression and metabolic changes. Additionally, cyclopentyl trifluoroacetate has been shown to affect the liver, causing mild liver hypertrophy in rats .

Molecular Mechanism

The molecular mechanism of cyclopentyl trifluoroacetate involves its ability to inhibit viral glycoprotein synthesis by binding to the enzyme required for this process on the surface of cells . This binding interaction prevents the synthesis of viral glycoproteins, which are essential for viral replication. Additionally, cyclopentyl trifluoroacetate acts as a competitive antagonist of the beta-2 receptor, which further contributes to its antiviral properties . The inhibition of viral glycoprotein synthesis and the antagonism of the beta-2 receptor are key mechanisms through which cyclopentyl trifluoroacetate exerts its antiviral effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclopentyl trifluoroacetate can change over time. Studies have shown that the compound is relatively stable and does not degrade quickly . Long-term exposure to cyclopentyl trifluoroacetate can lead to changes in cellular function, such as mild liver hypertrophy in rats . These temporal effects highlight the importance of monitoring the stability and degradation of cyclopentyl trifluoroacetate in laboratory experiments to ensure accurate and reliable results.

Dosage Effects in Animal Models

The effects of cyclopentyl trifluoroacetate vary with different dosages in animal models. At low doses, the compound has been shown to inhibit viral replication without causing significant adverse effects . At higher doses, cyclopentyl trifluoroacetate can cause toxic effects, such as liver hypertrophy in rats . These dosage-dependent effects underscore the importance of determining the appropriate dosage of cyclopentyl trifluoroacetate to achieve the desired antiviral effects while minimizing potential toxicity.

Metabolic Pathways

Cyclopentyl trifluoroacetate is involved in various metabolic pathways, particularly those related to its antiviral properties. The compound interacts with enzymes involved in viral glycoprotein synthesis, inhibiting this process and preventing viral replication . Additionally, cyclopentyl trifluoroacetate is metabolized by the liver, where it can cause mild liver hypertrophy in rats . The metabolic pathways of cyclopentyl trifluoroacetate are essential for understanding its antiviral effects and potential toxicity.

Transport and Distribution

Cyclopentyl trifluoroacetate is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . For example, cyclopentyl trifluoroacetate can be transported by sea salt aerosol, which allows it to travel long distances and accumulate in the environment . Understanding the transport and distribution of cyclopentyl trifluoroacetate is crucial for assessing its environmental impact and potential health risks.

Subcellular Localization

The subcellular localization of cyclopentyl trifluoroacetate is an important factor in its activity and function. The compound is known to localize in subcellular organelles, such as the endoplasmic reticulum and Golgi apparatus, where it can interact with enzymes involved in viral glycoprotein synthesis . This localization is essential for the antiviral effects of cyclopentyl trifluoroacetate, as it allows the compound to inhibit viral glycoprotein synthesis at the site of its production. Additionally, cyclopentyl trifluoroacetate may undergo post-translational modifications that direct it to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

cyclopentyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)6(11)12-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCONYJQZFUESJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334935 | |

| Record name | Cyclopentyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-13-9 | |

| Record name | Cyclopentyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

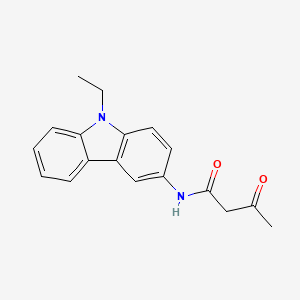

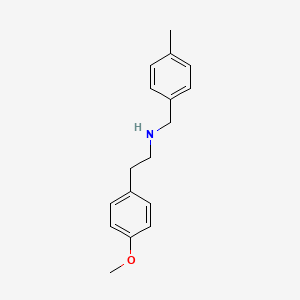

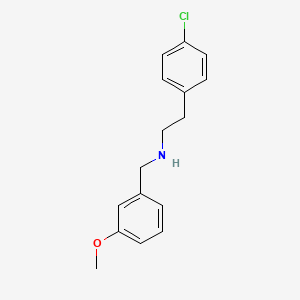

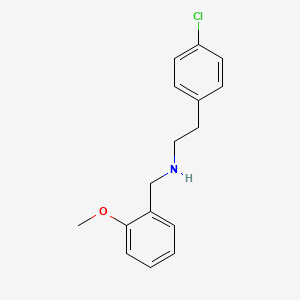

Feasible Synthetic Routes

Q1: How does the ring size of a cyclic substrate influence the rate of solvolysis when a trimethylsilyl group is present?

A: Research suggests that the rate of solvolysis for cyclic substrates containing a trimethylsilyl group is influenced by both ring strain and the dihedral angle between the silicon-carbon bond and the developing positive charge. [] For example, cis-2-(trimethylsilyl)cyclopentyl trifluoroacetate solvolyzes faster than the analogous six-membered ring compound, attributed to the reduced ring strain in the five-membered ring system. [] Conversely, the trans isomer of the five-membered ring solvolyzes significantly slower, indicating a less favorable dihedral angle for hyperconjugative stabilization of the developing positive charge. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.